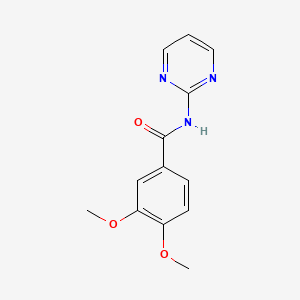

3,4-dimethoxy-N-pyrimidin-2-ylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

544433-38-7 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

3,4-dimethoxy-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C13H13N3O3/c1-18-10-5-4-9(8-11(10)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |

InChI Key |

LLXPHBIGDYCIHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations

Methodological Approaches for SAR Elucidation

To understand how the structure of 3,4-dimethoxy-N-pyrimidin-2-ylbenzamide relates to its activity, researchers employ systematic modifications of its core components.

The benzamide (B126) portion of the molecule serves as a crucial scaffold that can be modified to enhance binding affinity and selectivity. SAR studies on related benzamide derivatives, including those targeting Bcr-Abl kinase, have shown that the nature and position of substituents on the phenyl ring significantly impact potency. nih.gov For instance, introducing different functional groups can alter the electronic properties and steric profile of the molecule, influencing its interaction with target proteins.

In studies of other benzamide-containing molecules, such as FtsZ inhibitors, modifying the linker between the aromatic rings has been a key strategy. The introduction of hydroxyl or methyl groups on the linker has been shown to affect both solubility and antimicrobial activity, suggesting that even small changes to the molecule's core can lead to significant differences in biological effect. nih.gov

Table 1: Illustrative SAR of Benzamide Ring Modifications in Analogous Inhibitors Data below is illustrative of SAR principles from related compound series, not of this compound itself.

| Base Scaffold | R-Group Substitution (Benzamide Ring) | Target | Resulting Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)benzamide | 3-Trifluoromethyl | Bcr-Abl Kinase | High Potency | nih.gov |

| N-(pyridin-3-yl)benzamide | 3-Iodo | Bcr-Abl Kinase | High Potency | nih.gov |

The pyrimidine (B1678525) ring is a critical component for the biological activity of many kinase inhibitors, often acting as a "hinge-binder" that interacts with the backbone of the ATP-binding pocket of a kinase. benthamdirect.com The position and nature of substituents on the pyrimidine ring can dramatically influence these interactions and, consequently, the inhibitory activity. benthamdirect.com

Studies on various pyrimidine derivatives have demonstrated that substitutions at the C2, C4, and C6 positions are common strategies for modulating activity. wjarr.comorientjchem.org For example, in a series of (pyrimidin-2-ylamino)benzoyl-based derivatives investigated as RXRα antagonists, modifications to the pyrimidine and associated groups led to significant variations in anti-proliferative properties. nih.govresearchgate.net The placement of different alkyl or aryl groups can affect cytotoxicity and target specificity. nih.govresearchgate.net

Table 2: Effect of Pyrimidine Ring System Substituents in Analogous Compounds This table illustrates general SAR findings for pyrimidine derivatives from the literature.

| Base Scaffold | Pyrimidine Ring Modification | Biological Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative | 2-Anilino substitution | Various Kinases | Often confers inhibitory activity | benthamdirect.com |

| Pyrimidine Derivative | 4,6-Disubstitution | Various Enzymes | Can enhance potency and selectivity | wjarr.com |

The 3,4-dimethoxy substitution pattern on the benzoyl ring is a key feature of the title compound. The position of these methoxy (B1213986) groups is not arbitrary. Studies on other molecules with dimethoxybenzoyl moieties show that different substitution patterns (e.g., 2,6-dimethoxy or 3,5-dimethoxy) can lead to vastly different biological activities. nih.gov For instance, in a study of 5-(benzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors, the 2,6-dimethoxy substitution was found to be particularly effective. nih.gov This highlights the importance of the specific spatial arrangement of the methoxy groups for optimal interaction with the target's binding site. The 3,4-pattern in the target compound suggests a specific set of electronic and steric requirements for its biological target.

Correlation of Structural Features with Biological Response

The two methoxy groups on the benzamide ring are electron-donating, which increases the electron density of the phenyl ring. This electronic modification can influence how the ring interacts with the amino acid residues in a protein's binding pocket. Methoxy groups can also act as hydrogen bond acceptors, potentially forming crucial interactions that anchor the molecule within its target site. nih.gov In studies of imidazo[1,5-a]pyridine-benzimidazole hybrids, the presence of a methoxy phenyl group was found to improve the binding affinity to the colchicine (B1669291) binding site of tubulin, enhancing antiproliferative activity. nih.gov This demonstrates that methoxy groups can directly contribute to the potency of a compound by strengthening its binding to the biological target.

The interplay between the aromatic benzamide and the heterocyclic pyrimidine ring is central to the molecule's mechanism of action. nih.govnih.gov

Aromatic Benzamide System : The planar phenyl ring of the benzamide moiety is well-suited for participating in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The amide linker provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for orienting the molecule and securing it to the target protein. nih.gov

Heterocyclic Pyrimidine Ring : The pyrimidine ring, with its two nitrogen atoms, is a key pharmacophore in many biologically active compounds, particularly kinase inhibitors. wjarr.comorientjchem.org These nitrogen atoms are excellent hydrogen bond acceptors. In the context of kinase inhibition, the pyrimidine ring often forms hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov This hinge-binding interaction is a common feature of many selective kinase inhibitors and is likely a primary role of the pyrimidine moiety in this compound. nih.govgoogle.com

Stereochemical Implications in Analog Potency

The spatial arrangement of atoms within a molecule can drastically alter its biological activity. For N-substituted benzamide and pyrimidine derivatives, several stereochemical factors, including chiral centers and axial chirality (atropisomerism), are of paramount importance.

Research on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides has demonstrated that the absolute configuration of a chiral center can lead to significant differences in potency. nih.gov In this series, the stereospecificity of the compounds' activity was found to be dependent on the length of the 1-alkyl side chain. nih.gov For instance, with a 1-ethyl substituent, the S-enantiomer exhibited greater potency, whereas with a longer 1-n-hexyl group, the R-enantiomer was more active. nih.gov This switch highlights the subtle yet critical interplay between the ligand's stereochemistry and the topology of the receptor's binding site.

Similarly, a study on the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, an analog with multiple chiral centers, revealed extreme differences in analgesic potency. nih.gov The most potent isomer was found to be over 13,000 times more active than morphine, while its enantiomer was one of the least potent, underscoring the profound impact of stereochemistry on biological function. nih.gov These findings emphasize that for a molecule like this compound, the introduction of chiral centers, either on the pyrimidine ring or its substituents, would likely lead to stereoisomers with markedly different potencies.

Another significant stereochemical consideration for N-aryl benzamides is atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. acs.orgnih.gov This phenomenon is observed in many pharmaceutically relevant scaffolds, including benzamides and anilides. acs.orgnih.gov The stability of atropisomers can vary, and they are often classified based on their half-life of racemization. acs.org The introduction of bulky substituents ortho to the amide bond can hinder rotation, leading to stable atropisomers that may exhibit different biological activities. For instance, in the case of this compound, substitution on the pyrimidine ring ortho to the amino group could potentially create a stable atropisomeric axis, leading to distinct, separable isomers with different pharmacological profiles. The development of a single, more active atropisomer can lead to improved potency, selectivity, and a better metabolic profile. nih.gov

The following table summarizes the impact of stereochemistry on the potency of benzamide analogs, illustrating the significant differences in activity that can arise from changes in spatial arrangement.

| Compound Series | Stereochemical Feature | Observation | Reference |

| N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides | Chiral center on the pyrrolidine (B122466) ring | Potency switches between S and R enantiomers depending on the length of the 1-alkyl substituent. | nih.gov |

| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | Multiple chiral centers | Extreme differences in analgesic potency observed among the eight possible stereoisomers. | nih.gov |

| General N-aryl benzamides | Atropisomerism (axial chirality) | Restricted rotation around the N-aryl bond can lead to stable atropisomers with potentially different biological activities. | acs.orgnih.gov |

Principles of Rational Design in SAR Optimization

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds to enhance their therapeutic properties. This approach relies on a deep understanding of the target's structure and the ligand's binding mode to make informed chemical modifications. nih.govnih.gov For analogs of this compound, rational design principles guide the modification of both the benzoyl and pyrimidine moieties to improve potency, selectivity, and pharmacokinetic properties.

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its versatility and ability to engage in various biological interactions. mdpi.com The pyrimidine ring can be readily modified at multiple positions (2, 4, 5, and 6) to fine-tune its electronic and steric properties. mdpi.com Rational design strategies for pyrimidine-based inhibitors often focus on introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the target's active site. nih.govnih.gov For example, in the design of pyrimidine-4,6-diamine derivatives as FLT3 inhibitors, a rational approach was used to develop compounds with high selectivity over other kinases like c-KIT. nih.gov

The 3,4-dimethoxybenzoyl moiety also plays a crucial role in the rational design process. The methoxy groups can influence the compound's conformation, solubility, and metabolic stability. Furthermore, they can participate in key interactions with the biological target. For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl moiety was specifically included to fit into a large hydrophobic pocket of the target protein.

The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is a key component of rational design. These tools allow for the prediction of binding affinities and the identification of key structural features that contribute to biological activity, thereby guiding the synthesis of more potent and selective analogs.

The following table outlines key principles of rational design as applied to the optimization of pyrimidine and benzamide-based compounds.

| Design Principle | Application to Analogs | Potential Outcome | Reference |

| Scaffold Hopping and Modification | Replacing or modifying the pyrimidine core with other heterocycles. | Discovery of novel scaffolds with improved properties. | mdpi.com |

| Substituent Modification | Introducing various functional groups on the pyrimidine and benzoyl rings. | Enhanced potency and selectivity through optimized interactions with the target. | nih.govnih.gov |

| Bioisosteric Replacement | Replacing the pyrimidine ring with a bioisostere to improve physicochemical or pharmacokinetic properties. | Improved drug-like properties. | mdpi.com |

| Structure-Based Drug Design | Utilizing the 3D structure of the target to guide modifications. | Increased binding affinity and selectivity. | nih.gov |

| Stereochemical Control | Synthesizing and testing single enantiomers or atropisomers. | Identification of the more potent isomer, leading to improved efficacy and reduced off-target effects. | nih.gov |

Biological Activity and Mechanistic Studies

Preclinical Efficacy Studies in In Vivo Models

Selection and Utility of Animal Models for Disease States

Without any foundational research on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Information regarding the preclinical efficacy of the chemical compound 3,4-dimethoxy-N-pyrimidin-2-ylbenzamide is not available in the public domain.

Computational Chemistry and Molecular Modeling Applications

In Silico Screening and Computational Design Strategies

Structure-Based Design Principles for Analog Optimization

Structure-based drug design is a powerful methodology used to develop novel compounds with enhanced affinity and selectivity for a specific biological target. This process relies on the three-dimensional structure of the target, typically a protein or nucleic acid, to guide the design of new ligands. For this compound, analog optimization would involve systematically modifying its chemical structure to improve its interaction with a target's binding pocket.

The core principle of this optimization is to enhance the complementary interactions between the ligand and the target. This can be achieved through several strategies:

Scaffold Hopping and Fragment-Based Design : The pyrimidine (B1678525) or benzamide (B126) core of the molecule can be replaced with other heterocyclic or aromatic systems to explore new binding modes or improve physicochemical properties.

Substituent Modification : The dimethoxy groups on the phenyl ring and substituents on the pyrimidine ring can be altered to probe for additional interactions within the binding site. For instance, replacing a methoxy (B1213986) group with a hydroxyl group could introduce a new hydrogen bond donor, potentially increasing binding affinity.

Conformational Locking : The flexibility of the amide bond can be restricted by incorporating it into a ring system. This reduces the entropic penalty upon binding and can lead to a more potent compound.

Molecular docking studies are instrumental in this process, allowing for the virtual screening of a library of analogs and predicting their binding affinities and orientations within the target's active site. This computational screening helps prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

Quantum Chemical and Electronic Structure Analyses

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are essential for characterizing the intrinsic properties of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to determine its optimized molecular geometry, including bond lengths and angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyrimidine) | 1.34 | |

| C=O (amide) | 1.23 | |

| N-H (amide) | 1.01 | |

| C-O (methoxy) | 1.36 | |

| C-N-C (pyrimidine) | ||

| O=C-N (amide) |

Note: The data in this table is representative and based on typical values for similar molecular structures found in computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. The MEP map is color-coded to indicate regions of different electrostatic potential, where red typically represents areas of high electron density (negative potential) and blue represents areas of low electron density (positive potential).

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow) : These regions are located around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atoms of the pyrimidine ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue) : This potential is found around the hydrogen atoms, particularly the amide N-H group, making this region a potential hydrogen bond donor and susceptible to nucleophilic attack.

The MEP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions, which is fundamental for understanding its biological activity and for designing new molecules with desired interaction properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability.

HOMO : The HOMO represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich dimethoxy-substituted phenyl ring and the pyrimidine ring.

LUMO : The LUMO represents the ability of a molecule to accept an electron. The LUMO is often distributed over the electron-deficient parts of the molecule, such as the carbonyl group and the pyrimidine ring.

HOMO-LUMO Energy Gap : A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is useful for predicting the molecule's stability and its potential to participate in charge transfer interactions.

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: The data in this table is representative and based on typical values for similar molecular structures found in computational studies.

Future Research Directions

Exploration of Novel Bioactivities for the Compound Scaffold

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. nih.govtandfonline.comnih.govnih.govhumanjournals.comresearchgate.net Similarly, the 3,4-dimethoxybenzoyl moiety is a feature of various natural and synthetic compounds with demonstrated pharmacological effects. The combination of these two structural motifs in 3,4-dimethoxy-N-pyrimidin-2-ylbenzamide suggests a high potential for a diverse range of bioactivities that warrant thorough investigation.

Future research should systematically screen this compound scaffold against a broad panel of biological targets. Based on the known activities of related compounds, key areas of interest include:

Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, with many approved drugs targeting various kinases and other proteins involved in cancer progression. mdpi.comresearchgate.netnih.govnih.govmdpi.com The 3,4-dimethoxy substitution pattern is also found in potent anticancer compounds. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against a diverse range of cancer cell lines is a high-priority research direction.

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is a common feature in antimicrobial and antiviral drugs. nih.govtandfonline.commdpi.comrjptonline.orgremedypublications.comnih.gov Research into novel N-phenylbenzamide derivatives has also identified compounds with activity against enterovirus 71. nih.gov Given the urgent need for new antimicrobial and antiviral agents, screening for activity against various bacterial, fungal, and viral pathogens is a logical next step.

Neuroprotective Effects: Compounds containing dimethoxy-substituted phenyl rings have been investigated for their neuroprotective properties. mdpi.com Future studies could explore the potential of this compound to mitigate neuroinflammation, oxidative stress, and other pathological processes underlying neurodegenerative diseases.

Anti-inflammatory Activity: Pyrimidine derivatives have shown promise as anti-inflammatory agents. researchgate.net Investigating the ability of this compound to modulate inflammatory pathways could lead to the development of new treatments for a variety of inflammatory conditions.

Bone Anabolic Activity: Recent studies have identified pyrimidine derivatives that promote osteogenesis, suggesting a potential role in treating bone disorders like osteoporosis. nih.gov Exploring this bioactivity for the this compound scaffold could open up new therapeutic avenues.

| Potential Bioactivity | Rationale based on Structural Analogs | Key Research Focus |

| Anticancer | Pyrimidine derivatives are known kinase inhibitors and cytotoxic agents. mdpi.comresearchgate.netnih.govnih.govmdpi.com | Screening against diverse cancer cell lines, investigation of mechanism of action (e.g., kinase inhibition, apoptosis induction). |

| Antimicrobial & Antiviral | Pyrimidine and benzamide (B126) scaffolds are present in numerous antimicrobial and antiviral drugs. nih.govtandfonline.comnih.govmdpi.comrjptonline.orgremedypublications.comnih.gov | Broad-spectrum screening against bacteria, fungi, and viruses, including drug-resistant strains. |

| Neuroprotective | Dimethoxy-phenyl groups are found in compounds with neuroprotective properties. mdpi.com | Evaluation of effects on neuronal cell viability, neuroinflammation, and oxidative stress in models of neurodegenerative diseases. |

| Anti-inflammatory | Pyrimidine derivatives have demonstrated anti-inflammatory potential. researchgate.net | Investigation of modulation of key inflammatory mediators and signaling pathways. |

| Bone Anabolic | Certain pyrimidine derivatives have been shown to promote bone formation. nih.gov | Assessment of effects on osteoblast differentiation and mineralization in vitro and in vivo. |

Integration of Advanced Experimental and Computational Methodologies

To accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold, the integration of advanced experimental and computational techniques is crucial.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.gov This technology can be employed to efficiently identify initial hits from a library of this compound analogues.

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments that bind to the target protein. nih.gov The identified fragments can then be grown or linked together to create more potent lead compounds. This technique could be applied by studying the binding of the pyrimidine and 3,4-dimethoxybenzoyl fragments separately.

Computational Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.commdpi.comremedypublications.comnih.govmdpi.com Molecular docking studies can be used to prioritize which biological targets to investigate for this compound and to guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. humanjournals.com These models can be developed to predict the activity of new analogues before they are synthesized, thus saving time and resources.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govmdpi.com A pharmacophore model for a specific target can be used to virtually screen for new compounds with the desired features.

| Methodology | Application in Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen a library of analogues against various biological targets. | Identification of initial "hit" compounds with desired bioactivity. |

| Molecular Docking | Predict binding modes and affinities to specific protein targets. | Prioritization of biological targets and guidance for lead optimization. tandfonline.commdpi.comremedypublications.comnih.govmdpi.com |

| QSAR Modeling | Develop predictive models for the bioactivity of new analogues. | Rational design of more potent compounds and reduction of synthetic efforts. humanjournals.com |

| Pharmacophore Modeling | Define the key structural features necessary for biological activity. | Virtual screening of compound databases to identify novel scaffolds. nih.govmdpi.com |

Development of Next-Generation Analogues for Optimized Profiles

Building upon the insights gained from bioactivity screening and computational studies, the next critical step is the rational design and synthesis of next-generation analogues of this compound with optimized pharmacological profiles. This will involve systematic modifications of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies:

A comprehensive SAR study will be essential to understand how different structural modifications impact biological activity. nih.govnih.govhumanjournals.comresearchgate.net Key areas for modification include:

Substitution on the Pyrimidine Ring: Introducing various substituents at different positions of the pyrimidine ring can significantly influence activity. nih.govmdpi.comnih.govrjptonline.orgnih.gov

Alterations to the Benzoyl Moiety: Modifying the substitution pattern on the benzoyl ring, including the number and position of methoxy (B1213986) groups, can fine-tune the electronic and steric properties of the molecule.

Modification of the Amide Linker: Changes to the amide linker could affect the compound's conformation and binding affinity.

Optimization of Pharmacokinetic Properties:

In addition to enhancing potency, it is crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. This can be achieved through strategies such as:

Introducing polar groups to improve solubility.

Modifying lipophilicity to enhance membrane permeability.

Blocking sites of metabolism to increase metabolic stability.

The development of next-generation analogues will be an iterative process, with each cycle of design, synthesis, and testing providing valuable information to guide the subsequent round of optimization.

| Analogue Series | Modification Strategy | Goal of Optimization | Example from Related Research |

| Series A | Substitution at C4 and C6 of the pyrimidine ring. | Enhance potency and selectivity against a specific target. | Synthesis of 4,6-diaryl pyrimidine derivatives as cytotoxic agents. nih.gov |

| Series B | Variation of substituents on the benzoyl ring. | Improve binding affinity and ADME properties. | N-phenylbenzamide derivatives with varied substitutions showing anti-EV71 activity. nih.gov |

| Series C | Replacement of the pyrimidine ring with other heterocycles. | Explore novel chemical space and identify new scaffolds. | Design of pyrimidine-based dual kinase inhibitors. researchgate.net |

| Series D | Introduction of flexible or rigid linkers. | Optimize conformational preference for target binding. | SAR studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.